![molecular formula C26H24O5S B12203810 (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12203810.png)
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule characterized by its unique structure, which includes a benzofuran core, a tert-butylbenzylidene group, and a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features enable it to act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound shares structural similarities with (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate, particularly in the benzylidene and tert-butyl groups.
tert-Butylbenzene: Another related compound, tert-butylbenzene, features a benzene ring substituted with a tert-butyl group.
Uniqueness
What sets this compound apart is its combination of a benzofuran core with a sulfonate group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzofuran have shown effectiveness against various cancer cell lines. A study evaluating the antiproliferative effects of similar compounds found that they could inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with varying degrees of potency .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 5.84 |
Compound B | NUGC-3 | 6.66 |
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo... | SK-Hep-1 | TBD |
Anti-inflammatory Effects
In addition to anticancer activity, benzofuran derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Modulation of Apoptosis : Inducing programmed cell death in malignant cells.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Study on Anticancer Activity : A recent study synthesized a series of benzofuran derivatives and tested their activity against various cancer cell lines. The results indicated that modifications on the benzofuran ring significantly enhanced their anticancer properties .
- Anti-inflammatory Research : Another research focused on the structure-activity relationship (SAR) of benzofuran derivatives, showing that specific substitutions could lead to increased anti-inflammatory effects, potentially through the inhibition of NF-kB pathways .
Properties
Molecular Formula |
C26H24O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H24O5S/c1-17-5-12-21(13-6-17)32(28,29)31-20-11-14-22-23(16-20)30-24(25(22)27)15-18-7-9-19(10-8-18)26(2,3)4/h5-16H,1-4H3/b24-15- |
InChI Key |
XKUJLRBSDHYVJV-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(C)(C)C)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)O3 |
Origin of Product |
United States |
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